molecular formula C12H3Cl5O2 B1595479 1,2,4,6,8-Pentachlorodibenzo-p-dioxin CAS No. 71998-76-0

1,2,4,6,8-Pentachlorodibenzo-p-dioxin

Cat. No.: B1595479
CAS No.: 71998-76-0
M. Wt: 356.4 g/mol
InChI Key: SJJWALZHAWITMS-UHFFFAOYSA-N
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Description

Overview of Persistent Organic Pollutants (POPs) in Environmental Systems

Persistent Organic Pollutants (POPs) are a group of organic compounds that exhibit a unique and hazardous combination of physical and chemical properties. scies.org They are resistant to environmental degradation through chemical, biological, and photolytic processes, allowing them to remain intact for extended periods. scies.orgaaqr.org This persistence, coupled with their ability to be transported over long distances by wind and water, results in their widespread distribution across the globe, even in remote regions where they have never been used. scies.orgewg.org

POPs are typically halogenated organic compounds with high lipid solubility, meaning they readily accumulate in the fatty tissues of living organisms. aaqr.org This process, known as bioaccumulation, leads to the magnification of their concentrations at successively higher levels of the food chain, a phenomenon called biomagnification. scies.orgewg.org As a result, top predators, including fish, birds, mammals, and humans, can accumulate significant levels of these toxic substances. ewg.org

The international community has recognized the significant threat posed by POPs to human health and the environment, leading to the Stockholm Convention on Persistent Organic Pollutants in 2001. aaqr.org This treaty aims to eliminate or restrict the production and use of these hazardous chemicals. chromatographyonline.com The original "dirty dozen" POPs targeted by the convention included pesticides like DDT, industrial chemicals such as PCBs, and unintentional byproducts like dioxins and furans. ewg.org

Contextualization of 1,2,4,6,8-Pentachlorodibenzo-p-dioxin within the PCDD Congener Family

Polychlorinated dibenzo-p-dioxins (PCDDs), often simply referred to as dioxins, are a class of 75 structurally related chemical compounds, known as congeners. epa.gov These compounds share a common chemical structure of two benzene (B151609) rings connected by two oxygen atoms, but differ in the number and position of chlorine atoms attached to this backbone. nih.gov this compound is one of the 14 pentachlorodibenzo-p-dioxin (PeCDD) congeners. epa.gov

The toxicity of PCDD congeners varies significantly depending on the placement of the chlorine atoms. nih.gov The most toxic congeners have chlorine atoms in the 2, 3, 7, and 8 positions. nih.gov While 1,2,4,6,8-PeCDD does not have this specific substitution pattern, it is still considered a member of this hazardous chemical family. The toxicity of different dioxin congeners is often expressed in terms of Toxic Equivalency Factors (TEFs), which relate their toxicity to that of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). ornl.gov

PCDDs are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes. nih.govsfu.ca These include the manufacturing of certain chlorinated chemicals, the bleaching of paper pulp, and the incineration of municipal and industrial waste. epa.govnih.gov

Historical Research Trajectories and Evolving Scientific Understanding of Dioxins

The history of dioxin research is marked by a series of significant events that have shaped our understanding of these compounds. The first recorded instances of human exposure to dioxin-like chemicals date back to industrial accidents in the mid-19th century. nih.gov However, widespread concern and intensive research began in the latter half of the 20th century.

A pivotal moment was the use of the herbicide Agent Orange, contaminated with 2,3,7,8-TCDD, during the Vietnam War (1962-1970). researchgate.net This led to extensive studies on the health effects of dioxin exposure on veterans and the Vietnamese population. acs.org In 1976, an industrial accident in Seveso, Italy, released a significant amount of TCDD into the environment, providing a tragic but important opportunity for long-term epidemiological studies. medindia.net

The discovery in 1977 that dioxins are formed during combustion processes, such as in incinerator fly ash, was a major breakthrough. duth.gr This shifted the focus from solely industrial chemical contamination to a broader range of sources. By the mid-1980s, the U.S. Environmental Protection Agency (EPA) initiated a comprehensive "Dioxin Reassessment" to evaluate the risks posed by these compounds. duth.gr This ongoing effort has involved multiple reviews and has significantly advanced the scientific understanding of dioxin toxicity, exposure pathways, and risk assessment.

Milestone Year Significance
First recorded human exposure1949An explosion at a Monsanto plant exposed workers to dioxin-contaminated herbicides. ewg.org
Agent Orange used in Vietnam1962-1970Widespread use of dioxin-contaminated herbicides led to long-term health studies. researchgate.net
Seveso industrial accident1976Major release of TCDD provided critical data for epidemiological research. medindia.net
Dioxins found in fly ash1977Revealed that dioxins are byproducts of combustion processes. duth.gr
EPA Dioxin ReassessmentMid-1980sComprehensive evaluation of dioxin risks initiated. duth.gr
IARC classifies TCDD as a human carcinogen1997The International Agency for Research on Cancer confirmed the carcinogenicity of TCDD. ewg.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,6,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWALZHAWITMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074095
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71998-76-0
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,8-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DF2D2O9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Formation Pathways and Source Apportionment of 1,2,4,6,8 Pentachlorodibenzo P Dioxin

Anthropogenic Generation Mechanisms

The formation of PCDDs, including 1,2,4,6,8-PeCDD, is primarily linked to human activities (anthropogenic sources). epa.gov These compounds are generated in trace quantities and released into the environment through two main types of processes: industrial activities and thermal or combustion events. who.intnih.gov The specific arrangement of chlorine atoms on the dioxin structure, known as the congener profile, can vary widely depending on the formation process. nih.gov

Certain manufacturing and chemical processes can inadvertently generate PCDDs. These compounds arise as contaminants during the synthesis of other chemicals or as byproducts of industrial bleaching.

The manufacturing of chlorinated organic compounds is a well-documented source of dioxins. who.intnih.gov Historically, the production of pesticides and herbicides, such as those derived from 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), resulted in contamination with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). epa.govnih.govwikipedia.org The chemical reactions involved in producing these substances, particularly those involving chlorophenols, can lead to the formation of a wide array of PCDD congeners. nih.govnj.gov

While much of the historical focus has been on the most toxic isomers, the fundamental chemical pathways, such as the condensation of chlorophenol precursors, can generate various PCDDs. nj.govaaqr.org For instance, studies of chemical plant waste have identified numerous dioxin isomers, indicating the complexity of byproducts from these processes. nj.gov

The pulp and paper industry has been identified as a source of dioxins, primarily from the use of chlorine or chlorine-containing compounds in bleaching processes to whiten pulp. who.intnih.govpublications.gc.ca These bleaching agents can react with precursor compounds, such as residual lignins and other organic molecules like dibenzo-p-dioxin (B167043) (DBD), to form chlorinated dioxins. nih.gov

Research has shown that the use of elemental chlorine is particularly associated with the formation of 2,3,7,8-TCDD and 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF). nih.govresearchgate.net However, other non-2,3,7,8 substituted congeners have also been identified in pulp and paper mill effluents. One study detected 1,3,6,8-TCDD as a major dioxin congener in treated and untreated effluent and sludge samples from mills using chlorine bleaching. researchgate.net The presence of such congeners suggests that the reaction conditions in pulp bleaching can lead to the formation of a variety of isomers, potentially including 1,2,4,6,8-PeCDD. The industry's shift towards using chlorine dioxide and other oxygen-based chemicals has significantly reduced the formation of these compounds. researchgate.net

Combustion is a major source of dioxins released into the environment. epa.govnih.gov PCDDs are synthesized during the burning of organic material in the presence of chlorine. Two primary formation pathways are recognized: high-temperature gas-phase synthesis (occurring between 500–800 °C) and, more significantly, lower-temperature heterogeneous catalytic synthesis (occurring between 200–500 °C). scies.org The latter pathway includes de novo synthesis, where dioxins are formed from the basic elements of carbon, oxygen, hydrogen, and chlorine on the surface of particles like fly ash, often catalyzed by metals such as copper. aaqr.orgscies.orgieabioenergy.com

The incineration of municipal solid waste (MSW) is one of the largest and most studied sources of dioxin emissions. princeton.eduukwin.org.uknih.gov Incomplete combustion and the conditions in post-combustion zones of incinerators are conducive to dioxin formation. who.intukwin.org.uk The de novo synthesis pathway is considered a dominant formation route on fly ash particles within the incinerator's boiler and air pollution control systems. scies.orgieabioenergy.commdpi.com

Research has demonstrated the presence of a wide spectrum of PCDD congeners in incinerator emissions, including pentachlorinated isomers. A 2022 study on a full-scale MSW incinerator specifically identified and quantified a combined fraction of 1,2,4,7,9/1,2,4,6,8-PeCDD in both bottom ash and fly ash. scies.org The findings from this study are detailed in the table below.

Concentrations of 1,2,4,7,9/1,2,4,6,8-PeCDD in Ash from a Municipal Solid Waste Incinerator (pg/g) scies.org
Sample LocationMSWI (Normal Operation)Co-disposal with Industrial Waste #1 (Textile)Co-disposal with Industrial Waste #2 (Food)
Bottom Ash (BO)29.527.822.0
Fly Ash (FA)23.523.024.0

Forest fires and other forms of biomass burning are significant, though often diffuse, sources of environmental dioxins. who.intepa.govresearchgate.net These events release PCDDs through the combustion of vegetation, which naturally contains chlorine. The amount and type of dioxins formed can be influenced by the fuel type (e.g., wood, grass), combustion conditions (flaming vs. smoldering), and the presence of anthropogenic materials in the burn zone. esaa.orgresearchgate.net For example, urban wildfires that burn structures and man-made materials can release higher concentrations and different congener profiles of dioxins compared to wildland fires. esaa.org

Studies of biomass combustion have confirmed the emission of a range of PCDD congeners, with profiles often dominated by higher-chlorinated forms like OCDD and 1,2,3,4,6,7,8-HpCDD. researchgate.net The photolytic breakdown of these higher-chlorinated dioxins in the environment can lead to the formation of less chlorinated congeners. who.int While specific emission factors for 1,2,4,6,8-PeCDD from biomass burning are not detailed in the available research, the general mechanisms of dioxin formation during combustion are applicable to this source.

Table of Compounds Mentioned

Compound Name Abbreviation or Synonym
1,2,4,6,8-Pentachlorodibenzo-p-dioxin 1,2,4,6,8-PeCDD
1,2,4,7,9-Pentachlorodibenzo-p-dioxin 1,2,4,7,9-PeCDD
1,3,6,8-Tetrachlorodibenzo-p-dioxin 1,3,6,8-TCDD
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin 1,2,3,4,6,7,8-HpCDD
2,3,7,8-Tetrachlorodibenzo-p-dioxin 2,3,7,8-TCDD, TCDD
2,3,7,8-Tetrachlorodibenzofuran 2,3,7,8-TCDF, TCDF
2,4,5-Trichlorophenol 2,4,5-TCP
Chlorine Cl
Chlorine Dioxide ClO₂
Copper Cu
Dibenzo-p-dioxin DBD
Octachlorodibenzo-p-dioxin (B131699) OCDD
Polychlorinated biphenyls PCBs
Polychlorinated dibenzo-p-dioxins PCDDs, Dioxins

Combustion and Thermal Processes

Low-Temperature Formation (De Novo Synthesis)

The de novo synthesis pathway is a significant low-temperature formation route for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including this compound. This process typically occurs in the post-combustion zone of thermal processes, such as waste incineration, at temperatures ranging from 250 to 450°C. nih.gov It involves the formation of PCDD/Fs from elemental carbon present in fly ash, in the presence of a chlorine source and a metal catalyst, often copper. researchgate.netnih.gov

The de novo synthesis is characterized by the breakdown of the carbon matrix and subsequent chlorination and oxidation to form the dioxin structure. unimib.it Research on fly ash from a sinter plant demonstrated that PCDD/F formation can have two optimal temperature maxima, one around 325°C, which is commonly observed for incinerator fly ash, and another around 400°C. nih.gov The reaction can be rapid, with a significant quantity of PCDD/Fs forming within the first 30 minutes, after which the rate slows. nih.gov While de novo synthesis is a primary route for PCDF formation, studies suggest that for PCDDs, formation from precursor compounds also plays a crucial role. nih.gov

Factors influencing the rate and profile of congeners formed include temperature, reaction time, the nature of the carbon, the availability of chlorine, and the type of catalyst present on the fly ash. researchgate.net For instance, an increase in temperature can lead to a rise in the formation of lower chlorinated species. nih.gov The process is complex, with both formation and destruction reactions occurring simultaneously. lidsen.com

Table 1: Key Factors in De Novo Synthesis of PCDD/Fs

FactorInfluence on Formation
Temperature Optimal formation typically between 250°C and 450°C. nih.gov Higher temperatures can favor lower chlorinated congeners. nih.gov
Catalyst Transition metals, particularly copper, on fly ash surfaces catalyze the reactions. nih.gov
Carbon Source Elemental carbon within the fly ash matrix serves as the backbone for dioxin formation. researchgate.netunimib.it
Chlorine Source Inorganic or organic chlorine is necessary for the chlorination of the carbon structure. nih.gov
Reaction Time Initial rapid formation followed by a slower rate as reactants are consumed. nih.gov
Precursor Formation Mechanisms

The formation of this compound can also proceed through the condensation of precursor molecules, which are chemical compounds structurally similar to the final dioxin product. researchgate.net This pathway is distinct from de novo synthesis and involves the reaction of chlorinated aromatic compounds, such as chlorophenols (CPs) and chlorobenzenes (CBzs), on the surface of fly ash particles. unimib.itnih.gov

The reactions are catalyzed by metal oxides, with iron(III) oxide being a notable example. nih.gov Two primary mechanisms have been proposed for these surface-catalyzed reactions:

Langmuir-Hinshelwood (L-H) mechanism: This involves the reaction between two species that are both adsorbed onto the catalyst surface. nih.gov

Eley-Rideal (E-R) mechanism: This mechanism involves a reaction between a gas-phase molecule and an adsorbed surface species. nih.gov

Research indicates that the formation of PCDFs often follows the L-H mechanism, while PCDD formation tends to proceed via the E-R mechanism. nih.gov The ratio of different precursors, such as the relative concentrations of chlorobenzenes to chlorophenols, significantly influences the ratio of PCDDs to PCDFs produced. nih.gov For example, the condensation of two chlorophenol molecules is a known pathway to PCDD formation. lidsen.com The presence of oxygen also affects the reaction, influencing both the yield and the PCDD/PCDF ratio. nih.gov

Remedial and Legacy Contamination Sites as Secondary Sources

Historically contaminated sites, such as those associated with the production and use of chlorinated pesticides and wood preservatives, can act as significant secondary sources of this compound to the environment. researchgate.netnps.gov These "legacy" contaminants can persist in soils and sediments for decades. researchgate.netnps.gov

Pentachlorophenol (B1679276) (PCP), a widely used wood preservative, was often contaminated with various PCDD congeners, including heptachlorodibenzo-p-dioxins and octachlorodibenzo-p-dioxin, which can be precursors to less chlorinated dioxins through environmental degradation processes. dioxin20xx.orgclu-in.org Over time, the PCDDs bound to soil particles at these sites can be slowly released into the wider environment through various transport mechanisms, including soil erosion, volatilization, and leaching.

Remediation efforts at these sites are complex. Solidification/stabilization (S/S) is one technology used to immobilize contaminants like dioxins and PCP in soil, reducing their mobility. clu-in.org Studies have shown that S/S can significantly reduce the leachability of dioxins from contaminated soils. clu-in.org The U.S. Environmental Protection Agency (EPA) has established preliminary remediation goals (PRGs) for dioxin in soil at CERCLA (Superfund) and RCRA sites, with starting points for cleanup levels typically around 1 part per billion (ppb) for residential soils and a range of 5 to 20 ppb for commercial/industrial soils, expressed as toxicity equivalents (TEQs). epa.gov

Natural Formation Pathways

While anthropogenic activities are the primary source of dioxins in the environment, natural processes also contribute to their formation. researchgate.net

Volcanic Activity and Geothermal Processes

Volcanoes and geothermal processes are recognized as natural sources of PCDD/Fs. nih.govyoutube.com The high temperatures, presence of chlorine, carbon, and catalytic metals within volcanic emissions create conditions suitable for dioxin formation. researchgate.net These compounds are formed as by-products during these geological events and are released into the atmosphere. nih.gov

Natural Combustion Events

Natural combustion events, such as forest fires, are another pathway for the formation and release of this compound and other PCDD/Fs into the environment. researchgate.netnih.gov The burning of wood and other organic matter, which naturally contain chlorine, can lead to the formation of these compounds. theredguidetorecovery.com The combustion of just one kilogram of wood can produce up to 160 micrograms of total dioxins. theredguidetorecovery.com The resulting dioxin-laden particles can be transported over long distances in the atmosphere. theredguidetorecovery.com

Environmental Distribution, Transport, and Fate of 1,2,4,6,8 Pentachlorodibenzo P Dioxin

Occurrence and Spatial Distribution in Environmental Compartments

While specific data on the spatial distribution of 1,2,4,6,8-Pentachlorodibenzo-p-dioxin is not abundant, research on the broader category of non-2,3,7,8-substituted PCDDs provides insight into its environmental occurrence. These compounds are known byproducts of industrial activities. For instance, studies of secondary aluminum smelters have identified and quantified emissions of non-2,3,7,8-PCDD/Fs, the group to which 1,2,4,6,8-PeCDD belongs. nih.gov

Research has found strong, positive correlations between the emissions of non-2,3,7,8-PCDD/Fs and the more commonly monitored 2,3,7,8-PCDD/Fs from these sources. nih.gov This suggests that industrial processes that release toxic dioxins are also sources of their less-toxic, non-2,3,7,8-substituted relatives.

Table 1: Concentrations of Non-2,3,7,8-Substituted PCDD/Fs in Emissions from Secondary Aluminum Smelters

Emission Type Concentration Range
Stack Gas 84.03–1183.7 pg/Nm³
Fly Ash 7.20–344.7 ng/g

Source: nih.gov

PCDDs are dispersed throughout the environment primarily via atmospheric transport and deposition. osti.govacs.org Due to their physical-chemical properties, such as low water solubility and low vapor pressure, they tend to bind strongly to particulate matter. ccme.ca This association with particles allows them to be transported over long distances in the atmosphere. researchgate.net

Deposition occurs through both wet (rain and snow) and dry processes, leading to their accumulation in various environmental sinks. osti.gov While congener-specific data for 1,2,4,6,8-PeCDD is scarce, the general mechanisms of atmospheric transport for all PCDDs apply. They are released from sources like incinerators and smelters, adsorb to airborne particles, travel through the atmosphere, and are eventually deposited onto soil, water, and vegetation. osti.govresearchgate.net

Once deposited into aquatic environments, the hydrophobic nature of PCDDs dictates their distribution. europa.eu Their low solubility in water means they readily partition from the water column to suspended particulate matter and ultimately accumulate in bottom sediments. ccme.caeuropa.eu Sediments, therefore, become a major reservoir for these compounds in aquatic systems. researchgate.net

Soil is a primary sink for atmospherically deposited dioxins. ccme.caresearchgate.net Due to their strong binding to organic matter and low mobility, PCDDs are highly persistent in soil with limited potential for leaching into groundwater. ccme.canih.govepa.gov Over time, repeated deposition can lead to the accumulation of these compounds in surface soils. ccme.ca

Studies on the photodegradation of higher chlorinated dioxins in soil indicate that dechlorination can lead to the formation of lower chlorinated congeners, including those with a non-2,3,7,8 substitution pattern. ccme.ca Plants can accumulate dioxins from the soil, although the extent of this uptake is dependent on the specific congener and plant species. epa.gov Information specifically quantifying 1,2,4,6,8-PeCDD in soil and vegetation is limited, but its presence can be inferred from the known depositional and transformation pathways of the broader PCDD class.

Environmental Persistence and Degradation Processes

PCDDs are known for their chemical stability and resistance to degradation, leading to their persistence in the environment. nih.govnih.gov The half-life of these compounds in soil and sediment can range from years to decades. ca.gov The persistence is highly dependent on the specific congener and environmental conditions.

Abiotic, or non-biological, transformation processes are key mechanisms in the slow degradation of PCDDs in the environment. One of the most significant abiotic processes is photochemical degradation. ccme.cawho.int

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. For PCDDs, this process occurs through reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. ccme.ca

Research has shown that for higher chlorinated dioxins, such as octachlorodibenzo-p-dioxin (B131699) (OCDD), this dechlorination is not random. Chlorine atoms are preferentially removed from the non-lateral positions (1, 4, 6, and 9). ccme.cawho.int This selective removal means that isomers like 1,2,4,6,8-PeCDD are intermediate products in the photolytic degradation pathway of more highly chlorinated dioxins. who.int The reaction scheme indicates that the most toxic, 2,3,7,8-substituted isomers are less likely to be formed from the photolysis of these higher PCDDs because the lateral chlorine atoms are more resistant to removal. who.int

Conversely, this mechanism implies that a compound like 1,2,4,6,8-PeCDD, which possesses chlorine atoms primarily in the more vulnerable non-lateral positions, would be more susceptible to further photochemical degradation compared to its 2,3,7,8-substituted counterparts. This process ultimately contributes to the transformation and detoxification of PCDD mixtures in the environment. While the degradation may be slow, photolysis on surfaces like soil and in the surface layers of water is an important fate process. epa.gov

Abiotic Transformation Mechanisms

Thermolytic Decomposition in Environmental Contexts

In typical environmental settings, thermolytic decomposition (breakdown by heat) is not a significant fate process for PCDDs. These compounds are thermally stable. cdc.gov The primary mechanism for their breakdown in the environment is not heat, but rather biodegradation and photolysis (breakdown by sunlight). clu-in.org For dioxins present on the soil surface, the estimated half-life of a related congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), ranges from 9 to 15 years. clu-in.org For dioxins buried in soil or sediment and shielded from sunlight, the half-life is significantly longer, estimated to be between 25 and 100 years, with degradation primarily occurring through microbial processes. clu-in.org

Hydrolysis and Oxidation Reactions

1,2,4,6,8-PeCDD, like other PCDDs, is highly resistant to abiotic hydrolysis and oxidation under typical environmental conditions. epa.gov While certain microorganisms are capable of oxidative degradation, this is a biotic process. For instance, pure cultures of Nocardiopsis spp. and Bacillus megaterium have been shown to metabolize 2,3,7,8-TCDD through oxidation. oup.com However, non-biological oxidation in soil or water is not considered a major degradation pathway for this class of persistent organic pollutants. epa.gov

Biotic Transformation Mechanisms

Biotic processes are the principal means by which highly chlorinated dioxins like 1,2,4,6,8-PeCDD are broken down in the environment. These transformations are slow but crucial for the ultimate fate of these compounds.

Microbial Reductive Dechlorination and Biodegradation

The most promising approach for the biodegradation of highly chlorinated dioxins is anaerobic reductive dechlorination. nih.gov In anaerobic (oxygen-poor) environments like sediments, specific bacteria can utilize PCDDs as terminal electron acceptors in a process known as dehalorespiration. nih.gov This involves the stepwise removal of chlorine atoms, which results in the formation of less chlorinated, and typically less toxic, congeners. nih.govresearchgate.net These less-chlorinated dioxins can then be more readily degraded by other microbes under aerobic (oxygen-rich) conditions. researchgate.net

For example, a mixed culture containing Dehalococcoides mccartyi strain 195 has been shown to dechlorinate the congener 1,2,3,7,8-PeCDD to 1,3,7,8-tetrachlorodibenzo-p-dioxin (B1216740) (1,3,7,8-TeCDD) and subsequently to trichlorinated dioxins. nih.gov This particular pathway is notable because it avoids the formation of the highly toxic 2,3,7,8-TCDD. nih.gov The rate and extent of this dechlorination can be significantly increased by the presence of an alternative halogenated substrate, such as 1,2,3,4-tetrachlorobenzene, and by warmer temperatures. nih.gov This demonstrates that microbial communities have a significant potential to degrade PCDDs, with preferences for particular substitution patterns. nih.gov

Biotransformation in Environmental Organisms

When ingested by organisms, 1,2,4,6,8-PeCDD can undergo biotransformation, although the efficiency of this process varies widely among species. The metabolism and toxicity of dioxins are often mediated through their binding to the aryl hydrocarbon (Ah) receptor, a protein present in the cells of vertebrate species. epa.govwikipedia.org This binding can induce the activity of enzymes, such as cytochrome P450 1A1, which attempt to metabolize the foreign compound. wikipedia.orgresearchgate.net

Bioaccumulation and Biomagnification in Ecological Food Webs

Due to their chemical properties, PCDDs are classic examples of compounds that undergo bioaccumulation and biomagnification. cornell.edu Bioaccumulation is the process where the concentration of a substance builds up in an individual organism over time, often because the substance is absorbed more quickly than it is lost. cimi.org Biomagnification, also known as bioamplification, is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.org

These processes are driven by the highly lipophilic and persistent nature of dioxins. epa.govcornell.edu When released into the environment, they bind strongly to organic matter in soil and sediment. cornell.edu From there, they enter the food web, accumulating in the fatty tissues of organisms. who.intcornell.edu Aquatic organisms can take up these contaminants from the water and sediment, while terrestrial animals are primarily exposed through the ingestion of contaminated soil and vegetation. researchgate.net

Trophic Transfer Dynamics and Accumulation Factors

The transfer of 1,2,4,6,8-PeCDD through the food web results in the highest concentrations occurring in apex predators. researchgate.netcornell.edu Fish-eating birds and mammals are particularly at risk of accumulating high levels of dioxins. epa.govcornell.edu

Several factors are used to quantify the accumulation of chemicals in biota. While specific values for 1,2,4,6,8-PeCDD are not available, data from related congeners illustrate the process.

Bioconcentration Factor (BCF): Measures the uptake of a chemical from water alone.

Biota-Sediment Accumulation Factor (BSAF): Relates the concentration of a contaminant in an organism's lipid to its concentration in the organic carbon of sediment, providing a measure of transfer from sediment to organism. epa.gov

Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to its concentration in the predator's diet. A BMF greater than 1 indicates the chemical is biomagnifying. epa.gov

Studies on Lake Ontario have shown that while the BMF for 2,3,7,8-TCDD between fish and their prey is not always significant, the BMF from fish (alewife) to fish-eating birds (herring gulls) can be substantial. epa.gov

Table 1: Example Accumulation Factors for Related Dioxin Congeners This table presents data for other PCDD congeners to illustrate the typical range of accumulation factors.

ParameterOrganism/MatrixCongenerValueSource
Log BCFFathead Minnow1,2,3,4,6,7,8-HeptaCDD2.71 epa.gov
Log BCFRainbow Trout1,2,3,4,6,7,8-HeptaCDD3.15 epa.gov
Log BCFGoldfish1,2,3,4,6,7,8-HeptaCDD4.28 epa.gov
BSAFCarp1,2,3,4,6,7,8-HeptaCDD0.0048 epa.gov
BSAFFish2,3,7,8-TCDD0.03 - 0.30 epa.gov
Log BMFMink (from diet)1,2,3,4,6,7,8-HeptaCDD1.18 - 1.70 epa.gov
Log BMFHerring Gulls (from Alewife)2,3,7,8-TCDD1.51 epa.gov

Tissue Distribution and Deposition in Environmental Biota

This compound (1,2,4,6,8-PeCDD), a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family, is a persistent environmental contaminant. Due to its lipophilic (fat-loving) nature, it has a high potential for bioaccumulation in the fatty tissues of living organisms. The distribution of this compound within an organism is not uniform and varies depending on the species, the tissue type, and the route of exposure. Research into the specific tissue distribution of 1,2,4,6,8-PeCDD is less extensive than for its more toxic counterpart, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). However, available studies provide insights into its deposition in various environmental biota.

Aquatic Biota

The aquatic environment is a significant reservoir for PCDDs, where they adsorb to sediment and are taken up by organisms, moving up the food chain.

Invertebrates: Aquatic invertebrates, such as crabs and lobsters, also accumulate PCDDs. Studies on crabs from the Newark/Raritan Bay system in New Jersey found that the hepatopancreas (an organ analogous to the liver) contained the highest levels of PCDDs, with concentrations decreasing in animals collected further from the contamination source. nih.gov While these studies primarily focused on 2,3,7,8-TCDD, they highlight the importance of the hepatopancreas as a primary site of accumulation for lipophilic contaminants like PCDDs in crustaceans.

Avian Biota

Fish-eating birds are particularly susceptible to the bioaccumulation of persistent organic pollutants due to their position at the top of many aquatic food webs.

A study on wild herring gulls from Bohai Bay, North China, found that the congener patterns of PCDD/Fs were tissue-specific, with a preferential accumulation in the liver. stateofgreatlakes.net This indicates that the liver is a key organ for the sequestration of these compounds in avian species.

Terrestrial and Marine Mammals

Data on the tissue distribution of 1,2,4,6,8-PeCDD in terrestrial and marine mammals are scarce. Most studies on mammals focus on the more toxic 2,3,7,8-TCDD or report total PCDD/F concentrations. However, the general principles of lipophilic contaminant distribution apply. These compounds are expected to accumulate in fatty tissues such as blubber in marine mammals and adipose tissue in terrestrial mammals. A pilot study on stranded marine mammals in Puget Sound, Washington, found detectable levels of dioxins in all blubber samples examined, with varying congener profiles suggesting multiple sources of contamination. publications.gc.ca

Interactive Data Table: Concentrations of Selected PCDD Congeners in Biota

This table summarizes representative concentration data for pentachlorinated dibenzo-p-dioxins found in various environmental biota from the referenced literature. Note that data for the specific 1,2,4,6,8-PeCDD isomer is limited, and therefore data for the closely related and frequently studied 1,2,3,7,8-PeCDD congener is included to provide context on the levels of pentachlorinated dioxins in the environment.

Click to view data
SpeciesTissue/MatrixLocationCompoundConcentration (pg/g wet weight)Reference
Demersal Fish & ShellfishMuscle/Whole BodyWest Coast Peninsular Malaysia1,2,3,7,8-PeCDD0.02 - 1.04 researchgate.net
Herring Gull (Larus argentatus)EggsGreat Lakes, North America1,2,4,6,8-PeCDDData listed as analyte, specific values not retrieved publications.gc.castateofgreatlakes.netoup.compublications.gc.ca

Analytical Methodologies for 1,2,4,6,8 Pentachlorodibenzo P Dioxin in Environmental Matrices

Sample Collection and Preservation Protocols

Proper sample collection and preservation are critical first steps to ensure the integrity of the sample and the accuracy of the analytical results. Protocols are tailored to the specific environmental matrix being sampled.

Soil and Sediment: For soil and sediment samples, wide-mouth amber glass containers with Teflon-lined screw caps (B75204) are recommended to prevent photodegradation and analyte sorption to the container walls. cpcb.nic.in It is advisable to homogenize samples in the field as much as possible before filling the containers. epa.gov Samples should be cooled to ≤6°C and shipped to the laboratory on ice. bacwa.orgepa.gov Upon arrival at the laboratory, they should be stored in the dark at temperatures below 4°C.

Water: Water samples are typically collected as grab samples or 24-hour composite samples in pre-cleaned amber glass bottles. nih.govboeing.com To minimize precipitation and adsorption of dioxins onto the container walls, the sample pH may be adjusted. cpcb.nic.in If residual chlorine is present, it should be neutralized with sodium thiosulfate. bacwa.org Samples should be stored at ≤6°C and extracted within a specified holding time to ensure sample integrity. bacwa.org

Air: Air sampling for dioxins generally involves high-volume samplers. well-labs.comthermofisher.com These samplers draw a large volume of air (typically 325 to 400 m³ over a 24-hour period) through a quartz-fiber filter to collect particle-bound dioxins, followed by a polyurethane foam (PUF) adsorbent to capture vapor-phase compounds. well-labs.comepa.gov Since dioxins can be distributed between both phases, the filter and PUF are often combined for extraction. well-labs.comepa.gov After sampling, the filter and PUF cartridge are carefully wrapped, sealed, and shipped to the laboratory for analysis. epa.gov

Biota: For biological tissues, such as fish or avian eggs, samples are collected and homogenized. publications.gc.ca They are then stored frozen to prevent degradation of the analytes. The extraction and cleanup procedures for biota are often more complex due to the high lipid content. publications.gc.ca

Sample MatrixContainerPreservation
Soil/SedimentWide-mouth amber glass, Teflon-lined capCool to ≤6°C, store in dark
WaterAmber glass, Teflon-lined capCool to ≤6°C, may require pH adjustment and dechlorination
AirQuartz-fiber filter and polyurethane foam (PUF) cartridgeWrap in aluminum foil, seal, and ship to lab
BiotaAmber glass or other appropriate containerFreeze until analysis

Extraction and Cleanup Procedures

The goal of extraction and cleanup is to isolate the target analytes, like 1,2,4,6,8-PeCDD, from the complex sample matrix and remove interfering compounds. nih.gov

Several solvent extraction techniques are employed for dioxin analysis, with the choice depending on the sample matrix and laboratory preference. env.go.jp

Soxhlet Extraction: This is a traditional and widely used method that involves continuous extraction of the sample with a suitable solvent, such as toluene (B28343), for an extended period (e.g., 16-24 hours). thermofisher.comee-net.ne.jp

Accelerated Solvent Extraction (ASE): Also known as Pressurized Fluid Extraction (PFE), this technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to Soxhlet extraction. thermofisher.comnih.gov Toluene is a commonly used solvent for ASE of dioxins. nih.govthermofisher.com

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from the sample matrix into a solvent. ee-net.ne.jp

Prior to extraction, samples are often spiked with isotopically labeled internal standards to monitor the efficiency of the extraction and cleanup process. food-safety.com

Due to the complexity of environmental extracts, extensive cleanup is necessary to remove co-extracted interferences that could affect the final analysis. fms-inc.com Multi-column chromatography is a common and effective approach. fms-inc.comfujifilm.com This typically involves a series of columns packed with different adsorbent materials. fujifilm.comsigmaaldrich.com

A common multi-column cleanup system may include:

Acid/Base Modified Silica (B1680970) Gel: A multi-layer silica gel column is often used to remove lipids and other polar interferences. sigmaaldrich.com Layers can include silica gel, acid-modified silica gel, and base-modified silica gel. sigmaaldrich.com

Alumina Column: This is used for further purification and fractionation of the analytes. publications.gc.cafujifilm.com

Carbon Column: An activated carbon column is crucial for separating dioxins and furans from other polychlorinated compounds like PCBs. fujifilm.comj2scientific.eu The planar dioxin molecules are retained on the carbon, while non-planar compounds are eluted. The dioxins are then back-flushed from the column with a strong solvent like toluene in a reverse direction. j2scientific.eu

Automated systems are available that can perform these multi-column cleanup steps, reducing manual labor and improving reproducibility. fms-inc.com

Cleanup StepAdsorbentPurpose
Initial CleanupMulti-layer Silica GelRemoval of lipids and polar interferences
Intermediate CleanupAluminaFurther purification and fractionation
Final SeparationActivated CarbonSeparation of dioxins from other chlorinated compounds

High-Resolution Separation and Detection Techniques

The final step in the analysis of 1,2,4,6,8-PeCDD is the instrumental analysis, which requires highly selective and sensitive techniques.

High-Resolution Gas Chromatography (HRGC) is the standard technique for separating individual dioxin and furan (B31954) congeners. waters.com The separation is typically performed on a long capillary column (e.g., 60 meters) with a specific stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 type) or a more polar cyanopropylphenyl-dimethylpolysiloxane phase. waters.comchromatographyonline.com The choice of column is critical for resolving the toxic 2,3,7,8-substituted isomers from other, less toxic isomers. chromatographyonline.com For instance, specific columns are needed to resolve 2,3,7,8-TCDD from its isomers. chromatographyonline.com

The GC is coupled to a high-resolution mass spectrometer (HRMS) for detection. waters.com HRGC-HRMS is considered the "gold standard" for dioxin analysis due to its high sensitivity and selectivity, which are necessary to meet the low regulatory limits. chromatographyonline.com The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it monitors for the specific molecular ions of the target analytes and their corresponding isotopically labeled internal standards. epa.gov This allows for accurate quantification even in the presence of a complex matrix. food-safety.com While HRMS has been the traditional choice, advancements in technology have led to the evaluation of triple quadrupole mass spectrometry (GC-MS/MS) as a viable alternative. chromatographyonline.comscioninstruments.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of sensitive and specific dioxin analysis. thermofisher.com It is a specialized technique that allows for the differentiation of chemical compounds based on minute differences in their exact masses. well-labs.com For the analysis of PCDDs, including 1,2,4,6,8-PeCDD, regulatory methods such as U.S. EPA Method 1613B mandate the use of a mass spectrometer capable of maintaining a minimum mass resolution of 10,000 (10% valley definition). well-labs.comalsglobal.eu

This high resolving power is critical for distinguishing the molecular ions of the target dioxin congeners from other co-extracted organic compounds that may have the same nominal mass but a different elemental composition. nih.govthermofisher.com For instance, a fragment from a common environmental contaminant might have the same integer mass as a PeCDD molecule, which would lead to a false positive result with a low-resolution mass spectrometer. HRMS can differentiate these, ensuring that the detected signal originates exclusively from the target analyte. thermofisher.com The instrument's ability to measure mass with high accuracy provides an additional layer of confirmation, further enhancing the reliability of the identification. nih.gov Modern HRMS instruments, such as double-focusing magnetic sector or Orbitrap mass spectrometers, are employed to meet these stringent performance criteria. thermofisher.comalsglobal.eu

Isotope Dilution Mass Spectrometry for Quantification

For accurate quantification at ultra-trace levels, HRMS is paired with the isotope dilution technique. well-labs.comepa.gov This method is considered the most reliable approach for quantifying dioxins as it corrects for the inevitable loss of analyte that occurs during the complex multi-step sample preparation, cleanup, and analysis process. boeing.comnih.gov

The procedure involves adding a known amount of a stable, isotopically-labeled analog of the target analyte to the sample before any extraction or cleanup steps are performed. well-labs.comboeing.com For 1,2,4,6,8-PeCDD, this would typically be a ¹³C₁₂-labeled version of the molecule (¹³C₁₂-1,2,4,6,8-PeCDD). This labeled compound serves as an internal standard. Because it is chemically identical to the native (unlabeled) analyte, it behaves in the same way and is affected by the same matrix interferences and procedural losses. boeing.com

The mass spectrometer can distinguish between the native and the labeled compound due to their mass difference. Quantification is then based on the ratio of the instrumental response of the native analyte to that of its labeled analog. well-labs.com This approach automatically compensates for variations in sample extraction efficiency and instrumental response, leading to highly accurate and precise concentration measurements, which are essential for risk assessment and regulatory compliance. boeing.comnih.gov

Table 1: Key Parameters in HRMS and Isotope Dilution for Dioxin Analysis

ParameterRequirement/PrinciplePurposeReference
Mass ResolutionMinimum of 10,000 (10% valley)To selectively distinguish target analyte ions from interfering ions of the same nominal mass, preventing false positives. well-labs.comalsglobal.eu
Isotope DilutionAddition of a known quantity of a ¹³C-labeled analog of the analyte to the sample prior to extraction.To provide the most accurate quantification by correcting for analyte losses during sample preparation and analysis. well-labs.comboeing.com
Ion Abundance RatioThe measured ratio of two specific molecular ions for a congener must be within ±15% of the theoretical value.To confirm the identity of the detected compound. thermofisher.com
Internal StandardA ¹³C₁₂-labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,4,6,8-PeCDD).Acts as a surrogate that tracks the recovery of the native analyte throughout the entire analytical process. boeing.com

Congener-Specific Analysis and Isomer Differentiation

Dioxins comprise 75 individual PCDD congeners, which differ in the number and position of chlorine atoms. The toxicity of these congeners varies significantly, making congener-specific analysis imperative. publications.gc.ca The primary technique for separating these closely related isomers before they reach the mass spectrometer is high-resolution gas chromatography (HRGC). nih.govchromatographyonline.com

This process utilizes long (e.g., 40-60 meters) fused silica capillary columns with a thin film of a specific stationary phase coated on the inner surface. chromatographyonline.com For dioxin analysis, columns with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, Rtx-5ms) are commonly used as the primary column. chromatographyonline.comnih.gov The choice of stationary phase is critical as its selectivity dictates the column's ability to separate different isomers based on subtle differences in their physical and chemical properties. sigmaaldrich.com

Even with highly optimized columns, separating all isomers is challenging. For instance, studies have shown that certain 5% phenyl columns may co-elute some isomers, which can complicate quantification. nih.gov The separation of 1,2,4,6,8-PeCDD from other PeCDD isomers requires careful optimization of the GC temperature program. In some cases, a second confirmation column with a different polarity, such as one with a cyanopropylphenyl stationary phase, may be required to achieve unambiguous separation and confirm the identity of specific toxic isomers like 2,3,7,8-TCDF. chromatographyonline.com

Quality Assurance and Quality Control (QA/QC) in Dioxin Analysis

Rigorous Quality Assurance and Quality Control (QA/QC) protocols are essential to ensure that the data generated from dioxin analysis is reliable, defensible, and of known quality. epa.gov Given the ultra-trace concentrations being measured, preventing and monitoring for contamination is a primary concern. Regulatory methods like EPA 1613B prescribe a detailed set of QA/QC checks that must be performed with each batch of samples. well-labs.comepa.gov

Key QA/QC measures include:

Method Blank (MB): A sample of a clean matrix (e.g., reagent water or purified sand) that is processed and analyzed in exactly the same manner as the field samples. The method blank is used to assess for any contamination introduced during the entire analytical process. epa.gov

Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample that are spiked with known concentrations of target analytes before extraction. MS/MSD samples are used to evaluate the effect of the sample matrix on the accuracy and precision of the method. boeing.com

Labeled-Compound Recovery: As part of the isotope dilution method, the recovery of each labeled compound is calculated for every sample. The recovery must fall within specified limits (e.g., 25-150% as per some methods) to ensure that the extraction and cleanup steps were effective. boeing.com

Calibration and Continuing Calibration Verification (CCV): The instrument is initially calibrated across a range of concentrations. The calibration is then verified at regular intervals by analyzing a standard to ensure the instrument's response remains stable and accurate. epa.gov

Table 2: Summary of Key QA/QC Procedures in Dioxin Analysis

QA/QC CheckPurposeFrequencyReference
Method BlankMonitors for laboratory contamination.One per analytical batch.
Laboratory Control Sample (LCS)Assesses overall method accuracy and performance on a clean matrix.One per analytical batch. boeing.com
Matrix Spike / Duplicate (MS/MSD)Evaluates method accuracy and precision in a specific sample matrix.Typically one pair per analytical batch or per 20 samples. boeing.com
Labeled Compound RecoveryEnsures efficiency of extraction and cleanup for each individual sample.In every sample, blank, and QC sample. boeing.com
Continuing Calibration Verification (CCV)Verifies the stability and accuracy of the instrument's calibration.At the beginning and end of an analytical sequence and after every 10-12 samples. epa.gov

Ecotoxicological Research and Environmental Impact on Biota

Sublethal Ecotoxicological Endpoints in Model Organisms

Exposure to dioxin-like compounds, which share a mechanism of action with 1,2,4,6,8-PCDD, is linked to significant reproductive and developmental toxicity in a wide range of wildlife species. grist.orgtandfonline.com Early life stages are particularly vulnerable. grist.orgnih.gov

Aquatic Wildlife: In fish, exposure to DLCs like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) causes a spectrum of developmental issues closely resembling "blue sac disease," which includes yolk sac edema, hemorrhaging, craniofacial malformations, and stunted growth, often leading to post-hatch mortality. nih.gov Sublethal effects in adult fish include impaired reproduction, characterized by reduced egg production, decreased fertility, and altered ovarian development. nih.govnih.gov For instance, zebrafish exposed to TCDD during early development showed reduced egg production and fertility in adulthood. nih.gov

Terrestrial Wildlife: Avian species are also highly sensitive. One of the classic examples of EDC effects in wildlife is the reproductive failure in birds of prey due to eggshell thinning caused by organochlorine pesticides. svdcdn.com Dioxin-like compounds contribute to reproductive issues through mechanisms like developmental abnormalities. nih.gov In ovo exposure of chicken embryos to TCDD has been shown to cause gross abnormalities, including edema, and skeletal and beak malformations. nih.gov In reptiles, environmental contaminants are associated with developmental abnormalities and can interfere with sex determination, particularly in species with temperature-dependent sex determination like the American alligator. maryvillecollege.edunih.gov

The table below summarizes some of the observed reproductive and developmental effects in different wildlife classes.

Wildlife ClassObserved Reproductive & Developmental EffectsKey References
Fish Yolk sac edema, craniofacial malformations, post-hatch mortality, reduced egg production, decreased fertility. nih.govnih.gov
Birds Eggshell thinning, embryonic mortality, developmental abnormalities (e.g., beak malformations), brain asymmetries. svdcdn.comnih.gov
Reptiles Altered sex determination, abnormal gonadal differentiation, embryonic feminization or demasculinization. maryvillecollege.edunih.gov

The immune system is a sensitive target for dioxin-like compounds. grist.orgnih.gov The activation of the AhR by these xenobiotics, including by extension 1,2,4,6,8-PCDD, consistently leads to immunomodulation, which is typically characterized by immunosuppression in wildlife. nih.govmdpi.com This compromised immune function can increase the susceptibility of organisms to diseases and pathogens. mdpi.com

In fish, exposure to AhR-activating contaminants has been shown to suppress various immune parameters. mdpi.com This immunosuppressive action is environmentally relevant, as fish populations from contaminated environments often exhibit immune disturbances and a higher prevalence of disease. mdpi.com The AhR is known to be involved in regulating the differentiation and function of immune cells, such as T-cells. nih.govmdpi.com For example, the activation of AhR by TCDD can alter the balance between different types of T-helper cells, which is critical for a proper immune response. nih.gov

Similar immunotoxic effects have been documented in other wildlife. grist.org Studies on various vertebrate species have demonstrated that early-life exposure to DLCs can have profound and lasting consequences on the immunological system. grist.org This disruption of immune function represents a significant sublethal effect that can impact the health and survival of wildlife populations exposed to these persistent pollutants.

1,2,4,6,8-PCDD is part of a class of chemicals widely recognized as endocrine-disrupting chemicals (EDCs). svdcdn.comeuropa.eu EDCs are substances that interfere with the normal function of the endocrine (hormone) system, leading to adverse health effects in individuals and populations. svdcdn.comnih.gov The endocrine-disrupting properties of dioxin-like compounds are mediated through the AhR, which can indirectly affect hormonal signaling pathways. grist.orgmaryvillecollege.edu

Exposure to these compounds can lead to a variety of endocrine-related problems in wildlife. In reptiles, for example, contaminants found in the environment have been linked to abnormalities of the endocrine system and reproductive system. maryvillecollege.edunih.gov Studies on alligators from a contaminated lake in Florida revealed that exposure to a mixture of EDCs was associated with altered steroid hormone dynamics, which can affect sex determination and gonadal development. maryvillecollege.edu

In fish, DLCs can disrupt reproductive hormone secretion and steroid biosynthesis, leading to reproductive failure. nih.gov The antiestrogenic effects of TCDD, for instance, appear to be mediated indirectly through the AhR. maryvillecollege.edu The widespread presence of EDCs in the environment poses a significant threat to wildlife, as even very low concentrations can cause negative effects. svdcdn.comresearchgate.net These disruptions can have life-long consequences on the organization and function of the reproductive system in exposed animals. nih.gov

Assessment of Environmental Quality Standards (EQS) and Criteria for Biota Protection

The regulatory framework for dioxins and dioxin-like compounds in the environment does not typically set standards for individual congeners. Instead, it employs a holistic approach based on the concept of Toxic Equivalency (TEQ). europa.euresearchgate.netresearchgate.net This methodology assesses the total dioxin-like toxicity of a mixture found in an environmental sample, such as biota tissue. The concentration of each individual congener is multiplied by its specific Toxic Equivalency Factor (TEF), which represents its potency relative to the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). wikipedia.orgcdc.gov These values are then summed to produce a single TEQ value. researchgate.net

Under the European Water Framework Directive (WFD), Environmental Quality Standards (EQS) are established for priority substances to protect the aquatic environment. europa.eueuropa.eu For the group of dioxins and dioxin-like compounds, an EQS for biota (EQSbiota) has been set to protect against secondary poisoning of organisms higher up the food chain. The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) has endorsed a quality standard for freshwater fish (QSbiota, secpois, fw) of 3.0 x 10-4 µg WHO2005 TEQ kg-1 wet weight. europa.eu

The applicability of this standard to 1,2,4,6,8-Pentachlorodibenzo-p-dioxin is determined by its TEF value. As detailed in the following section, the TEF for congeners not substituted at the 2, 3, 7, and 8 positions is considered to be zero. ca.govca.gov Consequently, this compound is considered to have no dioxin-like toxicity and does not contribute to the total TEQ concentration of a sample. Therefore, its presence in biota does not factor into compliance assessments against the established EQSbiota for dioxin-like compounds.

Table 1: Environmental Quality Standard for Dioxin-Like Compounds in Biota

Standard Value Protected Environment Basis
EQSbiota 3.0 x 10-4 µg TEQ kg-1 Freshwater Fish (Secondary Poisoning Protection) EU Water Framework Directive europa.eu

Remediation and Mitigation Strategies for 1,2,4,6,8 Pentachlorodibenzo P Dioxin Contamination

Ex-Situ Treatment Technologies for Contaminated Media

Ex-situ treatment involves the excavation or removal of the contaminated media for treatment elsewhere. These technologies are often more controlled and can achieve higher removal efficiencies in a shorter timeframe compared to in-situ methods.

Thermal treatment methods are highly effective for the destruction of persistent organic pollutants like 1,2,4,6,8-PeCDD. These processes use high temperatures to either volatilize or completely destroy the contaminants.

Thermal Desorption is a process that heats contaminated soil to temperatures typically between 150°C and 550°C, which is sufficient to volatilize water and organic contaminants like dioxins without incinerating the soil matrix itself. The volatilized contaminants are then collected and treated in a separate gas treatment unit, which often involves incineration. The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) is known to occur rapidly in the temperature range of 640-400°C. Low-temperature pyrolysis, a similar process conducted under oxygen-deficient conditions at 250–400 °C, can effectively degrade dioxins. nih.gov

Incineration involves the combustion of contaminated materials at very high temperatures, typically above 850°C and often exceeding 1,200°C. princeton.edu This process is considered a preferred technology by agencies like the U.S. Environmental Protection Agency (EPA) for treating dioxin-containing materials due to its high destruction and removal efficiency (DRE). princeton.edu Modern incinerators can achieve DREs of over 99.9999% for dioxins. princeton.edu However, the process can be expensive and requires careful control of operating conditions to prevent the formation and release of new dioxin compounds. nih.gov Good combustion efficiency and rapid cooling of flue gases are crucial to minimize dioxin formation. nih.gov For instance, studies have shown that total dioxin release can vary significantly depending on factors like the use of activated carbon and how fly-ash is collected. ukwin.org.uk

Table 1: Efficiency of Thermal Treatment Technologies for Dioxin Removal

TechnologyTemperature Range (°C)Removal/Destruction Efficiency (%)Source
Incineration> 850> 99.99 dioxin20xx.org
Mobile Incinerator (EPA)> 1,200> 99.9999 princeton.edu
Low-Temperature Pyrolysis35099.7 nih.gov
Catalytic Destruction (SDDS)As low as 160> 99.9 shell.com

These technologies aim to separate contaminants from the soil matrix by using a liquid phase.

Solvent Extraction utilizes a solvent to dissolve and remove contaminants from the soil. Accelerated Solvent Extraction (ASE), a U.S. EPA-approved method (Method 3545A), uses solvents at elevated temperatures and pressures to enhance extraction efficiency, reducing both time and the volume of solvent required compared to traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com Common solvents for dioxin extraction include toluene (B28343), hexane, and mixtures like hexane-acetone or methylene (B1212753) chloride-acetone. thermofisher.comdioxin20xx.org The efficiency of solvent extraction can be very high, but it generates a concentrated contaminant-containing solvent that requires further treatment, often by incineration.

Soil Washing is a water-based process that uses physical and sometimes chemical actions to scrub contaminants from soil. frtr.gov The principle is that contaminants tend to bind to finer particles like silt and clay. frtr.gov The process separates the cleaner, larger sand and gravel particles from the smaller, more contaminated fine particles, thus reducing the volume of material that needs further treatment. frtr.gov The effectiveness of soil washing for hydrophobic compounds like 1,2,4,6,8-PeCDD can be enhanced by adding surfactants or co-solvents to the washing solution. frtr.gov Studies have demonstrated that soil washing can achieve removal efficiencies of 93.6% to 97.6% for dioxins in contaminated soils. dioxin20xx.org

Table 2: Performance of Solvent Extraction and Soil Washing for Dioxin Remediation

TechnologyMethod/SolventRemoval Efficiency (%)Source
Soil WashingCombined with flotation93.6 - 97.6 dioxin20xx.org
Accelerated Solvent Extraction (ASE)TolueneComparable to or better than Soxhlet thermofisher.com
Ultrasonic Soil WashingFish oil extractHigh removal for PCDD/Fs nih.gov

Chemical dechlorination involves the use of chemical reagents to remove chlorine atoms from the dioxin molecule, rendering it less toxic. One of the most well-known processes is the Alkaline Polyethylene (B3416737) Glycol (APEG) process. This method involves heating the contaminated soil with a mixture of an alkali metal hydroxide (B78521) and polyethylene glycol. The reagent attacks the chlorine-carbon bonds, replacing chlorine atoms with less toxic functional groups. princeton.edu Early dechlorination methods were primarily developed for polychlorinated biphenyls (PCBs) but have shown potential for dioxins as well. princeton.edu Research has shown that reductive dechlorination can be a promising approach for the degradation of highly chlorinated dioxins. acs.org

In-Situ Remediation Approaches

In-situ remediation technologies treat contaminants in place without excavating the soil or pumping out groundwater. These methods are generally less disruptive and can be more cost-effective for large contaminated sites.

Bioremediation utilizes microorganisms to break down or transform contaminants into less harmful substances. This can be achieved through bioaugmentation, the addition of specific microorganisms with desired degradation capabilities, or biostimulation, the modification of the subsurface environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms. nih.gov

Both aerobic and anaerobic bacteria have shown the ability to degrade dioxins. nih.gov Under anaerobic conditions, reductive dechlorination is a key mechanism where chlorine atoms are removed from the dioxin structure. nih.gov Aerobic degradation often involves dioxygenase enzymes that can cleave the aromatic rings. tandfonline.com Several bacterial strains, including Sphingomonas wittichii RW1, have been identified for their dioxin-degrading capabilities. nih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading a wide range of dioxin congeners. neptjournal.com

Table 3: Examples of Microorganisms and their Dioxin Degradation Potential

MicroorganismTypeDegradation Efficiency/ObservationSource
Phanerochaete sordida YK-624White-rot fungusCan degrade highly chlorinated dioxins. neptjournal.com
Sphingomonas wittichii RW1BacteriumKnown for dioxin degradation. nih.gov
Bacterial communities with DMSOBacteria~95% degradation of 2,3,7,8-TCDD in 60 days. nih.gov
Composting MicroorganismsMixed microbial community70% degradation of PCDD/F in 49 days. neptjournal.com

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. nih.gov The mechanisms of phytoremediation include phytoextraction (uptake and accumulation of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the rhizosphere by microbial activity stimulated by root exudates). mdpi.com

For hydrophobic compounds like 1,2,4,6,8-PeCDD, the uptake by plants is generally low. epa.gov However, some plant species, particularly those from the cucumber family (Cucurbitaceae), have shown a higher potential for uptake of dioxins from contaminated soil. epa.gov The primary mechanism for dioxin removal in phytoremediation is often rhizodegradation, where the plant roots create a favorable environment for microbial degradation of the contaminants. nih.gov A study using alfalfa in combination with microbial amendments showed a 23% reduction in total dioxins/furans in aged contaminated soil after six months. nih.gov Research on Festuca arundinacea (tall fescue) demonstrated a significant reduction in PCDD/F concentrations in soil over 18 months, primarily attributed to rhizoremediation effects. acs.org

Table 4: Phytoremediation Studies on Dioxin-Contaminated Soil

Plant SpeciesAmendment/ConditionDioxin Reduction (%)DurationSource
Alfalfa (Medicago sativa)With microbial amendments23 (total dioxins/furans)6 months nih.gov
Tall Fescue (Festuca arundinacea)None11 - 24 (congener dependent)18 months acs.org
White Clover (Trifolium repens)NoneEffective in removing dibenzofuran2 months nih.gov

Stabilization and Solidification (S/S) for Residual Containment

Stabilization and Solidification (S/S) are established remediation technologies used to immobilize contaminants within a solid matrix, thereby reducing their mobility and potential for leaching into the environment. clu-in.org Rather than destroying the contaminant, the primary goal of S/S is containment. clu-in.org Solidification involves creating a solid, free-standing material, while stabilization focuses on chemically converting the contaminants into a less mobile or non-mobile form. clu-in.org

For dioxin-contaminated materials, such as soil, sediment, or ash from incineration processes, S/S serves as a crucial technology for managing residual contamination. clu-in.orgprinceton.edu The process typically involves mixing the contaminated medium with binding agents. princeton.edu Research has explored several categories of binders for their potential application to dioxin-contaminated soil, including cement-based agents, lime combined with pozzolans (like fly ash or kiln dust), and vitrification. princeton.edu Portland cement is a common component in reagent mixes, which results in a solid, monolithic final product. clu-in.org

The effectiveness of S/S treatment is evaluated by measuring the reduction in the leachability of the contaminants. Studies on soils contaminated with various organic pollutants, including dioxins and pentachlorophenol (B1679276) (PCP), have demonstrated that S/S can significantly reduce the concentration of contaminants in leachate. clu-in.org For instance, S/S treatment has been shown to successfully reduce the leachability of dioxins/furans by over 95% as measured by the Synthetic Precipitation Leaching Procedure (SPLP). clu-in.org However, research also shows that the type of leachant affects the results; solidification/stabilization can decrease the leachability of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) when a humic acid solution is used, but may increase their leaching concentrations when n-hexane is the leachant. nih.gov

While S/S is considered a promising technology, particularly for residues from thermal or chemical treatments, its ability to effectively bind highly organic compounds like dioxins can be challenging. princeton.edu Consequently, research has led to the development of new formulations that include additives such as proprietary dispersants and organophilic compounds to enhance the binding of organics. princeton.edu

Advanced and Novel Remediation Technologies

The high persistence and toxicity of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,4,6,8-Pentachlorodibenzo-p-dioxin, necessitate the development of advanced and novel remediation technologies that can effectively destroy these compounds rather than simply containing them. nih.gov While conventional methods like high-temperature incineration are established, they can be energy-intensive and risk the formation of other toxic byproducts. princeton.edunih.gov Therefore, significant research is directed towards more sophisticated and sustainable approaches, including photocatalytic and electrochemical methods, which aim for the complete degradation of the dioxin molecule. nih.govepa.gov

Photocatalytic Degradation Applications

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials and a light source, typically ultraviolet (UV) light, to break down persistent organic pollutants. researchgate.netmdpi.com For dioxins, this method has shown considerable promise in laboratory settings. nih.gov The most commonly studied photocatalyst is titanium dioxide (TiO2), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals can attack the aromatic structure of the dioxin molecule, leading to its decomposition. researchgate.net

Research has consistently shown that the rate of photocatalytic degradation of PCDDs is inversely related to the number of chlorine atoms on the molecule. researchgate.netnih.govnih.gov Lower chlorinated congeners are degraded more rapidly than their higher chlorinated counterparts. researchgate.netsemanticscholar.org One study demonstrated that under UV irradiation (λ > 300 nm) on TiO2 films, the half-lives for various congeners increased with the degree of chlorination. researchgate.netsemanticscholar.org

To illustrate this trend, the table below summarizes findings on the degradation kinetics of different PCDD congeners.

Interactive Data Table: Half-lives of PCDD Congeners via Photocatalysis

Compound Number of Chlorine Atoms Half-life (hours)
Monochlorodibenzo-p-dioxin (MCDD) 1 0.38 researchgate.netsemanticscholar.org
2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) 4 0.71 researchgate.netsemanticscholar.org
Heptachlorodibenzo-p-dioxin (HpCDD) 7 3.9 researchgate.netsemanticscholar.org

While specific studies focusing solely on this compound are limited in the reviewed literature, the established trend suggests its degradation rate would fall between that of TCDD and HpCDD. The photocatalytic process appears to involve the cleavage of the aromatic ring, and studies have noted that no stable chlorinated intermediates were detected during the degradation of OCDD. researchgate.net

The effectiveness of the process can be enhanced by modifying the photocatalyst. For example, silver-modified TiO2 catalysts have been shown to achieve higher photocatalytic activity and degradation rates for TCDD compared to unmodified TiO2. mdpi.comdocumentsdelivered.com Studies using silver-titanium doped zeolites (AgTiY) irradiated at 302 nm achieved up to 91% degradation of TCDD in 60 minutes and 98-99% after five hours. mdpi.comdocumentsdelivered.comresearchgate.net

Electrochemical Treatment Methods

Electrochemical methods represent another advanced approach for the remediation of chlorinated organic compounds like this compound. These techniques use electrical energy to drive chemical reactions that can degrade the contaminant. A particularly relevant application is electrochemical reductive dechlorination, where electrons are supplied to the contaminant molecule, causing the sequential removal of chlorine atoms.

Studies have shown that this process can be highly effective for PCDDs. The use of palladized, nanosized zerovalent iron (Pd/nFe) has been found to rapidly dechlorinate PCDD congeners in aqueous systems. acs.org The palladium acts as a catalyst, while the zerovalent iron serves as the electron donor. This bimetallic system is significantly faster than using unpalladized iron, with degradation rates for 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD) being about 1,000 times faster. acs.org The dechlorination pathway involves the stepwise removal of chlorine atoms, ultimately converting the highly chlorinated dioxins to less toxic or non-toxic products. acs.org

Similarly, electrochemical reactors using palladium-based cathodes have demonstrated successful dechlorination of other chlorinated aromatic compounds. nih.govresearchgate.net These systems can achieve high removal efficiencies by optimizing factors such as current density and catalyst loading. researchgate.net

Theoretical and Computational Research on 1,2,4,6,8 Pentachlorodibenzo P Dioxin

Molecular Modeling of Formation Pathways

Molecular modeling is crucial for elucidating the complex chemical reactions that lead to the formation of PCDDs during industrial and combustion processes. These models help to identify key precursors and reaction conditions that favor the creation of specific congeners.

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical data, are employed to study the mechanisms of dioxin formation. These calculations can map out the potential energy surfaces of reactions, identifying transition states and calculating activation energies for various formation pathways.

Research has shown that the formation of PCDDs often proceeds through the condensation of chlorophenol precursors. nih.gov Molecular orbital theory calculations have been performed to investigate these formation mechanisms. nih.gov For instance, studies focusing on precursors like 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) and 2,4-dichlorophenol (B122985) (2,4-DCP) have demonstrated that at least one chlorine substituent in the ortho position is necessary for the formation of PCDDs from chlorophenol condensation. nih.gov The reaction pathways can involve direct intermolecular condensation of two chlorophenol molecules or proceed via radical intermediates. researchgate.net Computational models simulate these pathways to determine which isomers are most likely to be produced under specific conditions. researchgate.net

Computational Method Application in Dioxin Formation Analysis Key Findings
Ab Initio CalculationsExamination of formation pathways from 2,4,5-TCP. researchgate.net2,3,7,8-TCDD is a primary product from direct condensation of 2,4,5-TCP. researchgate.net
Molecular Orbital TheoryAnalysis of homogeneous gas-phase formation from chlorophenols. nih.govAn ortho-position chlorine is required for PCDD formation from chlorophenol condensation. nih.gov
Canonical Variational Transition-State (CVT) TheoryPrediction of rate constants for elementary reaction steps. nih.govRate-temperature formulas and activation energies for PCDD formation have been determined. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, reactivity, and properties of molecules like dioxins. DFT is often favored for its balance of accuracy and computational cost, making it suitable for studying the large number of dioxin congeners.

DFT calculations are used to optimize the geometry of dioxin molecules and to calculate a variety of molecular descriptors related to their chemical reactivity and thermochemical properties. tandfonline.com Key properties such as the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and electron affinities are calculated to understand the congener-specific reactivities of dioxins. researchgate.net For example, studies have shown that as the number of chlorine atoms increases, dioxin congeners generally become more electronegative and have higher electron affinities. researchgate.net It has been calculated that all PCDDs with three or more chlorine atoms, which includes 1,2,4,6,8-Pentachlorodibenzo-p-dioxin, have positive electron affinities, indicating their capacity to act as electron acceptors. researchgate.net These electronic properties are fundamental to understanding their interactions with other molecules and surfaces in the environment. nih.gov

DFT Functional/Basis Set Calculated Property Significance for Dioxin Chemistry
B3LYP/6-311G Molecular Descriptors (Reactivity, Charge Distribution)Used in QSAR models to relate structure to toxicity. tandfonline.com
B3LYP/6-31GLUMO EnergiesCorrelates with Vertical Electron Affinities (VEA). researchgate.net
B3LYP/aug-cc-pvdzVertical Electron Affinities (VEA)Quantifies the energy change upon electron attachment, indicating reactivity. researchgate.net

Environmental Fate Modeling and Predictive Simulations

Modeling the fate of this compound in the environment is essential for risk assessment. These models simulate its movement, distribution, and persistence across different environmental media.

Multimedia environmental fate models, such as the CalTOX model, are used to predict the distribution of chemicals in the environment. ca.gov These models integrate data on a chemical's physicochemical properties with characteristics of the environmental landscape to simulate its transport and partitioning between air, water, soil, and sediment. ca.gov

The partitioning behavior is governed by key chemical properties, including the octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), Henry's law constant, and vapor pressure. ca.gov For highly hydrophobic and persistent compounds like PCDDs, these models often predict strong adsorption to soil and sediment particles, which then act as long-term reservoirs for the contaminant. researchgate.netoup.com Physiologically based toxicokinetic (PBTK) models can further simulate the transfer and bioaccumulation of these compounds from the environment into the food chain. nih.govresearchgate.net

Model Type Purpose Key Input Parameters
Multimedia Fate Models (e.g., CalTOX)Predict partitioning between air, water, soil, and sediment. ca.govKow, Koc, Vapor Pressure, Water Solubility, Half-lives. ca.gov
Fugacity ModelsEvaluate environmental behavior and intermedia transport. ca.govFugacity capacity of different environmental compartments.
Physiologically Based Toxicokinetic (PBTK)Estimate transfer from feed/environment into organisms. nih.govresearchgate.netPartition coefficients, metabolic rates, physiological parameters. researchgate.net

Predictive models are being developed to estimate the rates at which dioxins are broken down by biological and non-biological processes. Computational frameworks can be used to predict novel biodegradation pathways for xenobiotics. nih.gov These systems apply a set of generalized enzyme reaction rules to a target compound to generate a network of potential reactions and metabolic products. nih.gov For chlorinated compounds, these pathways often involve enzymes like dioxygenases and reductive dehalogenases. nih.gov

Kinetic models are used to describe the rate of degradation. For example, the biodegradation of 2,3,7,8-TCDD has been fitted to a first-order kinetic model, allowing for the calculation of its degradation half-life under specific conditions. nih.gov Such models are crucial for predicting the persistence of this compound in contaminated environments and for evaluating the potential efficacy of bioremediation strategies. frontiersin.org

Quantitative Structure-Activity Relationships (QSARs) in Environmental Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine-learning models that correlate a compound's chemical structure with its physicochemical properties or biological activity. In an environmental context, QSARs are used to predict properties like toxicity, bioaccumulation potential, and biodegradability without the need for extensive experimental testing. nih.gov

For dioxins, QSAR models often use molecular descriptors calculated from computational chemistry methods like DFT. tandfonline.com These descriptors can include electronic properties (e.g., LUMO energy, dipole moment), steric factors, and thermodynamic properties. tandfonline.comresearchgate.net The models then establish a mathematical relationship between these descriptors and an observed activity, such as the binding affinity to the aryl hydrocarbon (Ah) receptor, which is a key initiating event for dioxin toxicity. tandfonline.comwikipedia.org Modern approaches, including deep-learning based QSAR (DL-QSAR), are being developed to handle complex, non-linear relationships and improve the predictive power for environmental toxicology. nih.gov

Descriptor Type Examples Predicted Environmental Property
ElectronicLUMO Energy, Electron Affinity, Dipole Moment, PolarizabilityReactivity, Receptor Binding Affinity. tandfonline.comresearchgate.net
ThermodynamicHeat of Formation, Gibbs Free EnergyStability, Transformation Potential. tandfonline.com
Steric/TopologicalMolecular Volume, Surface AreaPartitioning Behavior, Bioaccumulation. ca.gov

Q & A

Basic Research Questions

Q. How is 1,2,4,6,8-PeCDD structurally distinguished from other pentachlorinated dioxin isomers?

  • Methodological Answer : The IUPAC numbering system defines chlorine substitution patterns. For 1,2,4,6,8-PeCDD, chlorines occupy positions 1, 2, 4, 6, and 8 on the dibenzo-p-dioxin backbone. Analytical confirmation requires high-resolution gas chromatography-mass spectrometry (GC-HRMS) to resolve co-eluting isomers like 1,2,4,7,9-PeCDD, which share similar retention times but differ in toxicity profiles .

Q. What analytical techniques are recommended for quantifying 1,2,4,6,8-PeCDD in environmental matrices?

  • Methodological Answer :

Sample Preparation : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and recovery losses .

Instrumentation : GC-HRMS with electron ionization (EI) achieves limits of quantification (LOQs) <0.1 pg/µL. For cost-effective screening, GC-MS/MS with multiple reaction monitoring (MRM) can be employed, though with reduced specificity for isomer discrimination .

Validation : Cross-validate using EPA Method 23, which specifies quality control criteria for dioxin analysis in complex matrices .

Q. What is the toxic equivalency factor (TEF) for 1,2,4,6,8-PeCDD compared to 2,3,7,8-TCDD?

  • Methodological Answer : While 1,2,3,7,8-PeCDD shares TEF=1 with TCDD due to its high affinity for the aryl hydrocarbon receptor (AhR), 1,2,4,6,8-PeCDD is less studied. Preliminary data suggest its TEF is <0.1, requiring in vitro AhR activation assays (e.g., luciferase reporter gene assays) and comparative dose-response modeling against TCDD .

Advanced Research Questions

Q. How do isomer-specific differences in chlorine substitution affect the environmental persistence of 1,2,4,6,8-PeCDD?

  • Methodological Answer :

  • Photodegradation : Chlorine at positions 1 and 8 reduces photolytic stability compared to 2,3,7,8-TCDD. Use UV-Vis spectroscopy and quantum chemical modeling (e.g., DFT) to predict degradation pathways .
  • Bioaccumulation : Lipid-adjusted measurements in serum (e.g., NHANES data) show lower bioaccumulation potential than 1,2,3,7,8-PeCDD, likely due to reduced binding to lipid transporters. Validate using in vitro partitioning assays .

Q. What experimental designs address challenges in isolating 1,2,4,6,8-PeCDD from isomer mixtures?

  • Methodological Answer :

Synthesis : Use [¹³C]-labeled precursors (e.g., ¹³C₁₂-toluene solutions) to synthesize isotopically pure standards for spiking experiments .

Chromatography : Optimize GC columns (e.g., DB-5MS) with temperature ramps to separate 1,2,4,6,8-PeCDD from 1,2,4,7,9-PeCDD. Confirm purity via orthogonal methods like LC-APCI-MS .

Data Contradictions : Discrepancies in reported retention times may arise from column aging or contamination. Implement daily calibration checks with certified reference materials .

Q. How does 1,2,4,6,8-PeCDD modulate transcriptional activation in rodent models compared to other dioxins?

  • Methodological Answer :

  • In Vivo Studies : Use TCDD-susceptible (e.g., Long-Evans) and resistant (e.g., Han/Wistar) rat strains to compare hepatic CYP1A1 induction. Dose-response curves (0.1–100 µg/kg) and RNA-seq analysis can identify isomer-specific gene expression profiles .
  • Mechanistic Insights : Pair with AhR knockout models to isolate receptor-mediated effects. Measure nuclear translocation via immunofluorescence and co-immunoprecipitation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.